molecular formula C14H15NO5S2 B2490131 N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021020-84-7

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2490131
CAS No.: 1021020-84-7
M. Wt: 341.4
InChI Key: MQXIRXGLQCSNOB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 3,5-dimethoxyphenyl group attached to the acetamide nitrogen and a thiophen-2-ylsulfonyl moiety at the acetamide’s α-position. The thiophene sulfonyl group introduces a planar, electron-deficient heterocyclic system, which may contribute to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-19-11-6-10(7-12(8-11)20-2)15-13(16)9-22(17,18)14-4-3-5-21-14/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXIRXGLQCSNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be incorporated via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable electrophiles.

    Attachment of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be added through sulfonylation reactions, using thiophene-2-sulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has garnered attention for its potential therapeutic applications. Compounds with similar structures have been investigated for their efficacy against various diseases:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Research indicates that similar sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Compounds related to this compound have shown effectiveness against resistant bacterial strains .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for further modifications and functionalizations, leading to the development of new derivatives with enhanced biological activities .

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thiophenesulfonamide moiety.
  • Coupling with the dimethoxyphenyl group.
  • Final acetamide formation through acylation reactions.

Interaction Studies

Research into the interaction mechanisms of this compound with biological targets is ongoing. Understanding these interactions is crucial for optimizing its efficacy and safety as a therapeutic agent .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against various cancer cell lines, including SNB-19 and OVCAR-8. The results indicated significant growth inhibition percentages (PGIs), suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antibacterial Activity

In another study focused on antimicrobial efficacy, this compound demonstrated substantial activity against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, highlighting its potential as an alternative treatment .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound can influence.

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The following table summarizes key structural and functional differences between the target compound and analogues reported in the literature:

Compound Name Core Structure Key Substituents Biological Activity/Application Molecular Weight (g/mol) Reference
N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide (Target) Acetamide 3,5-dimethoxyphenyl, thiophen-2-ylsulfonyl Not explicitly reported ~339.4 (calculated)
N-(3,5-dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (14) Quinazolinone-linked acetamide 3,5-dimethoxyphenyl, 4-sulfamoylphenyl, quinazolinone-thioether Kinase inhibition (potential anticancer) 547.6
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (19) Pyrimidinone-linked acetamide 3,5-dimethoxyphenyl, trifluoromethyl benzothiazole CK1-specific inhibition 576.5
2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-thienylmethyl)acetamide Oxadiazole-linked acetamide 3,5-dimethoxyphenyl, oxadiazole-sulfanyl, thienylmethyl Not explicitly reported 433.5
N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (18) Pyrazine-linked sulfonamide 3,5-dimethoxyphenyl, pyrazine-sulfamoyl Hedgehog pathway inhibition 432.1 (HRMS)

Key Observations from Structural Comparisons

Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethoxyphenyl group is a common feature in all compounds, enhancing solubility and enabling π-π stacking interactions in biological systems.

Heterocyclic Linkers: Quinazolinone (Compound 14) and pyrimidinone (Compound 19) backbones are associated with kinase inhibition, suggesting that the target compound’s thiophene sulfonyl group may favor interactions with similar ATP-binding pockets . Oxadiazole (Compound 3) and pyrazine (Compound 18) linkers are structurally rigid, which may limit conformational flexibility compared to the target compound’s simpler acetamide core .

Biological Activity: Compound 18 (pyrazine-sulfamoyl) inhibits Hedgehog signaling (IC₅₀ = 0.8 µM), while Compound 19 (pyrimidinone) shows CK1 inhibition (IC₅₀ = 1.2 µM) . These activities highlight the importance of heterocyclic systems in target engagement.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves the formation of an amide bond between 3,5-dimethoxyphenyl acetic acid and thiophen-2-ylsulfonamide. The process can be summarized as follows:

  • Starting Materials : 3,5-Dimethoxyphenyl acetic acid and thiophen-2-ylsulfonamide.
  • Reagents : Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Conditions : The reaction is typically carried out under mild conditions to minimize degradation of sensitive functional groups.

2.1 Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity:

CompoundMIC (µg/mL)Target Organism
This compound0.25Staphylococcus aureus
This compound0.30Klebsiella pneumoniae

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

2.2 Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as the ABTS assay. Results indicated that it possesses considerable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

2.3 Cytotoxicity and Neuroprotective Effects

In addition to its antimicrobial and antioxidant properties, studies have explored the cytotoxic effects of this compound on various cell lines. It has been observed to exhibit low cytotoxicity in PC12 cells, indicating potential neuroprotective effects:

Cell LineIC50 (µM)Remarks
PC12>60Non-cytotoxic

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of thiophene compounds demonstrated that modifications in the structure significantly influenced their antimicrobial activity. The tested compound showed enhanced efficacy when compared to traditional antibiotics like Ciprofloxacin, particularly against biofilm-forming strains.

Case Study 2: Neuroprotection

In neuroprotection studies involving PC12 cells subjected to sodium nitroprusside-induced damage, this compound exhibited protective effects comparable to established neuroprotective agents like edaravone.

4. Conclusion

This compound displays a promising profile with significant antimicrobial and antioxidant activities while maintaining low cytotoxicity levels. Continued research into its mechanisms of action and potential therapeutic applications is warranted to fully explore its capabilities in medicinal chemistry.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide?

The synthesis requires precise control of reaction conditions, including temperature (often 60–100°C), solvent selection (e.g., DMF, ethanol, or toluene), and catalysts (e.g., triethylamine or palladium-based systems). Reaction time (6–24 hours) and stoichiometric ratios of intermediates (e.g., acyl chlorides and amines) are crucial for achieving yields >80%. Monitoring via TLC and purification via column chromatography are standard for isolating the pure product .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the acetamide backbone and sulfonyl-thiophene linkage. Key NMR signals include:

  • δ 3.67 ppm (s, 6H, OCH₃ from 3,5-dimethoxyphenyl) .
  • δ 7.29–7.78 ppm (thiophene protons) . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Q. How can researchers address low yields during the sulfonylation step?

Low yields often arise from incomplete activation of the thiophene sulfonic acid precursor. Methodological solutions include:

  • Using excess coupling agents (e.g., EDC/HOBt) in anhydrous conditions.
  • Optimizing pH (neutral to slightly basic) to prevent premature hydrolysis.
  • Employing high-purity solvents to minimize side reactions .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data in preclinical models?

Discrepancies in biological activity (e.g., varying IC₅₀ values) may stem from differences in assay conditions (e.g., cell line variability, solvent effects). Solutions include:

  • Standardizing protocols (e.g., DMSO concentration ≤0.1%).
  • Validating target engagement via competitive binding assays or molecular docking (e.g., using AutoDock Vina to assess sulfonyl-thiophene interactions with kinase domains) .
  • Cross-referencing with structurally analogous compounds (e.g., quinazolinone derivatives in ) to identify SAR trends .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • ADMET Prediction : Tools like SwissADME predict logP (target ≤3.5 for blood-brain barrier penetration) and metabolic stability.
  • Molecular Dynamics Simulations : Assess sulfonamide group flexibility for optimizing target binding (e.g., simulations of sulfonyl-thiophene interactions with GPCRs) .
  • Fragment-Based Design : Replace the 3,5-dimethoxyphenyl group with bioisosteres (e.g., 3,5-difluorophenyl) to enhance solubility without compromising activity .

Q. What experimental approaches resolve ambiguities in reaction mechanisms for sulfonyl-thiophene intermediates?

  • Isotopic Labeling : Use ³⁴S-labeled reagents to track sulfonate group transfer during coupling reactions.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., thiophene sulfonic acid activation) .
  • DFT Calculations : Model transition states to predict regioselectivity in sulfonylation .

Data Interpretation & Troubleshooting

Q. How should researchers interpret unexpected byproducts in the final compound?

Common impurities include:

  • Hydrolysis products : Detectable via LC-MS as [M+H-18]⁺ (loss of H₂O from the acetamide). Mitigate by using anhydrous conditions .
  • Oxidized thiophene derivatives : Identified by additional S=O peaks in IR. Prevent by adding antioxidants (e.g., BHT) during synthesis .

Q. What methodologies validate target specificity in cellular assays?

  • CRISPR Knockout Models : Confirm activity loss in cells lacking the target protein (e.g., kinase or GPCR).
  • Off-Target Screening : Use proteome-wide affinity chromatography (e.g., pull-down assays with biotinylated probes) .

Structural & Functional Insights

Q. How does the 3,5-dimethoxyphenyl group influence bioactivity compared to other substituents?

  • Hydrogen Bonding : Methoxy groups enhance solubility and mediate H-bonds with polar residues (e.g., Tyr in kinase active sites).
  • Steric Effects : Bulkier substituents (e.g., 3,5-diethyl) reduce binding affinity in rigid pockets, as shown in SAR studies of similar acetamides .

Q. What are the implications of the sulfonyl-thiophene moiety in redox-sensitive environments?

The sulfonyl group stabilizes the thiophene ring against oxidation, critical for maintaining activity in oxidative tissues (e.g., liver). However, under prolonged UV exposure, sulfone degradation can occur, necessitating stability studies in PBS at 37°C .

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